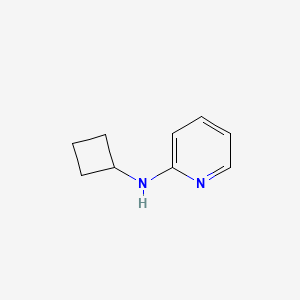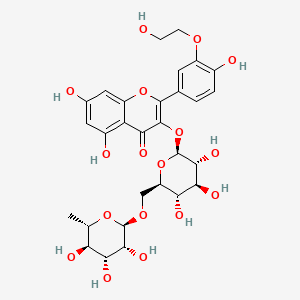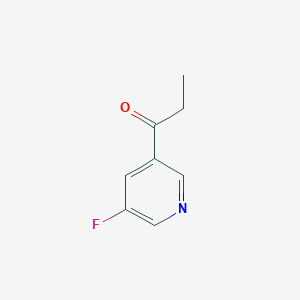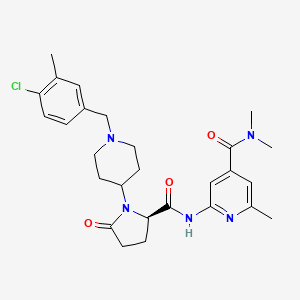
N-Cyclobutyl-2-pyridinamine
Overview
Description
N-Cyclobutyl-2-pyridinamine, also known as N-cyclobutylpyridin-2-amine, is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is a powder with a melting point of 40-42 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2/c1-2-7-10-9(6-1)11-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,10,11) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, pyridinium salts, which are structurally similar, have been involved in a wide range of research topics . They have been used in synthetic routes, reactivity studies, and have shown importance as pyridinium ionic liquids, ylides, and inhibitors .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 40-42 degrees Celsius . It has a molecular weight of 148.21 .Mechanism of Action
N-Cyclobutyl-2-pyridinamine works by inhibiting specific enzymes and pathways involved in cell growth and proliferation. It targets the PI3K/Akt/mTOR pathway, which is involved in regulating cell growth, survival, and metabolism. This compound binds to the active site of the enzyme and prevents its activity, thereby inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and reduce inflammation. This compound has also been shown to have minimal toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
N-Cyclobutyl-2-pyridinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have minimal toxicity and is well-tolerated in animal studies. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and physiological effects are still being studied. This compound is also expensive and may not be accessible to all research laboratories.
Future Directions
There are several future directions for N-Cyclobutyl-2-pyridinamine research. One potential direction is to study its effectiveness in combination with other drugs or therapies. This compound has been shown to have synergistic effects with other inhibitors, making it a potential candidate for combination therapy. Another potential direction is to study its effectiveness in specific types of cancer or inflammatory diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications. Finally, future research could focus on optimizing the synthesis method and improving the purity and quality of the final product.
Scientific Research Applications
N-Cyclobutyl-2-pyridinamine has been the subject of extensive scientific research in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer and inflammation. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell growth and proliferation. It has also been shown to have anti-inflammatory effects, making it a potential treatment option for various inflammatory diseases.
Safety and Hazards
The safety data sheet for a similar compound, Cyclobutyl bromide, indicates that it is highly flammable and can cause skin and eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions may apply to N-Cyclobutyl-2-pyridinamine.
properties
IUPAC Name |
N-cyclobutylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-7-10-9(6-1)11-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKJFXMOURMKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6,7-Trimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3320470.png)


![Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B3320505.png)
![Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3320513.png)
![(2R,3R,5S)-Rel-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide](/img/structure/B3320515.png)





